N-(4-carbamoylphenyl)-1-(2-chlorobenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamide
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Description
N-(4-carbamoylphenyl)-1-(2-chlorobenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamide, commonly known as Cilnidipine, is a dihydropyridine calcium channel blocker. It is used for the treatment of hypertension and is known to have several advantages over other calcium channel blockers.
Scientific Research Applications
Discovery and Design of Selective Inhibitors
The discovery of N-(4-carbamoylphenyl)-1-(2-chlorobenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamide derivatives has contributed significantly to the development of selective inhibitors targeting specific kinases and receptors. These compounds are synthesized to improve enzyme potency, aqueous solubility, and kinase selectivity, showing promising results in preclinical models for various diseases, including cancer (Schroeder et al., 2009).
Antitubercular Activity
Research into 1,4-dihydropyridine-3,5-dicarboxamide derivatives, similar in structure to the compound , has shown significant antitubercular activity. These studies focus on the design and synthesis of new derivatives with enhanced ability to inhibit Mycobacterium tuberculosis growth, demonstrating the potential of such compounds in developing new antitubercular agents (Iman et al., 2015).
Antidepressant and Nootropic Agents
Investigations into Schiff’s bases and 2-azetidinones derived from dihydropyridine carboxamides reveal their potential as antidepressant and nootropic agents. These compounds show significant activity in preclinical tests, suggesting the usefulness of dihydropyridine derivatives in the treatment of depression and cognitive disorders (Thomas et al., 2016).
Anticonvulsant Properties
The study of anticonvulsant enaminones, which share a core structural similarity with this compound, highlights the importance of hydrogen bonding in enhancing the therapeutic efficacy of such compounds. Crystal structure analysis provides insights into the molecular conformations that contribute to their anticonvulsant activity (Kubicki et al., 2000).
Antimicrobial Agents
Research into combining quinazolinone and thiazolidinone frameworks with dihydropyridine derivatives has led to the development of compounds with potential antimicrobial activity. These studies aim to identify novel agents capable of combating bacterial and fungal infections, underscoring the versatility of dihydropyridine derivatives in medicinal chemistry (Desai et al., 2011).
Properties
IUPAC Name |
N-(4-carbamoylphenyl)-1-[(2-chlorophenyl)methyl]-2-oxopyridine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16ClN3O3/c21-17-6-2-1-4-14(17)12-24-11-3-5-16(20(24)27)19(26)23-15-9-7-13(8-10-15)18(22)25/h1-11H,12H2,(H2,22,25)(H,23,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WWJUBDXXLDQTRL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CN2C=CC=C(C2=O)C(=O)NC3=CC=C(C=C3)C(=O)N)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16ClN3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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